molecular formula C23H27N3O5S2 B2651721 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-69-4

8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2651721
CAS No.: 932549-69-4
M. Wt: 489.61
InChI Key: ZHHHOUJGBKACFQ-UHFFFAOYSA-N
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Description

8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the sulfonyl and methoxyphenyl groups via substitution reactions.
  • Methylthio group incorporation through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may interact with biological targets, leading to therapeutic effects.

Industry

In material science, this compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (without the methylthio group).
  • 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene (with different substituents on the aromatic rings).

Uniqueness

The presence of the methylthio group and the specific arrangement of functional groups in this compound may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-29-17-7-5-16(6-8-17)21-22(32-4)25-23(24-21)11-13-26(14-12-23)33(27,28)18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHHOUJGBKACFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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